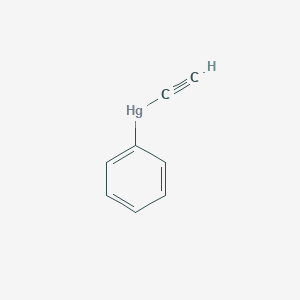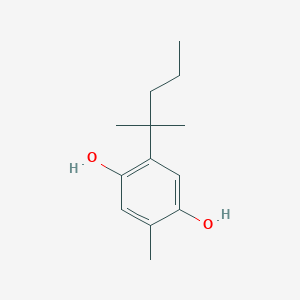
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound belonging to the class of phenols It features a benzene ring substituted with two hydroxyl groups (diol) and two alkyl groups, making it a derivative of hydroquinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of hydroquinone with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: A simpler phenol with two hydroxyl groups on the benzene ring.
Tert-butylhydroquinone (TBHQ): A phenol with a tert-butyl group and two hydroxyl groups.
2,5-Dimethylhydroquinone: A hydroquinone derivative with two methyl groups.
Uniqueness
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is unique due to the presence of both a bulky alkyl group and hydroxyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
65833-25-2 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-13(3,4)10-8-11(14)9(2)7-12(10)15/h7-8,14-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
AAMOZUVNQWDUIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=C(C=C(C(=C1)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



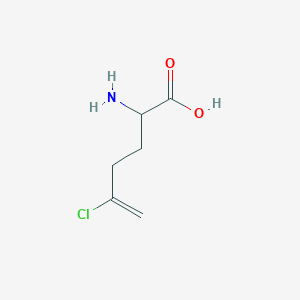
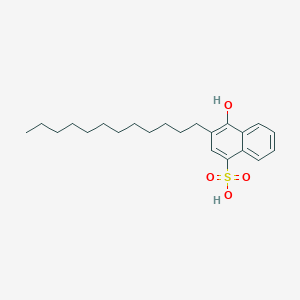
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
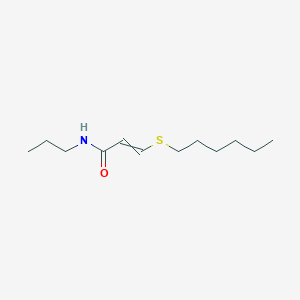
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
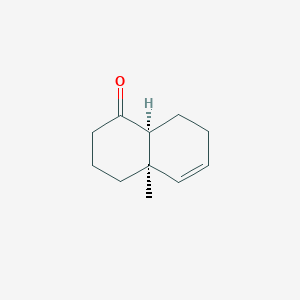
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
